molecular formula C36H58O12 B14080185 2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio

2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio

Cat. No.: B14080185
M. Wt: 682.8 g/mol
InChI Key: MSHWJYPCLRLDEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, hydroxide ions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction. detailed information on the exact molecular targets and pathways is limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,16,20,25-Pentahydroxycucurbita-5-ene-11,22-dio is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and chemical reactivity compared to other cucurbitane derivatives .

Properties

Molecular Formula

C36H58O12

Molecular Weight

682.8 g/mol

IUPAC Name

17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C36H58O12/c1-31(2,45)12-11-23(40)36(8,46)28-20(39)14-33(5)22-10-9-17-18(35(22,7)24(41)15-34(28,33)6)13-19(38)29(32(17,3)4)48-30-27(44)26(43)25(42)21(16-37)47-30/h9,18-22,25-30,37-39,42-46H,10-16H2,1-8H3

InChI Key

MSHWJYPCLRLDEB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C

Origin of Product

United States

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